Anticancer Potency: Tubulin Polymerization Inhibition
A novel chromenyl-based 2-iminothiazolidin-4-one derivative (compound 12b) synthesized using 6-ethyl-3-formylchromone as a key starting material demonstrated excellent anticancer activity against the MDA-MB-231 breast cancer cell line with an IC50 value of 0.95 ± 1.88 μM [1]. The same compound inhibited tubulin polymerization with an IC50 value of 3.54 ± 0.2 μM [1]. While this data does not represent a direct head-to-head comparison of 6-ethyl-3-formylchromone against other 3-formylchromone building blocks, it provides class-level inference on the utility of the 6-ethyl substitution pattern in generating potent antiproliferative agents. The study further verified the safety of compound 12b in normal human bronchial epithelial cells (Beas-2B) [1].
| Evidence Dimension | In vitro cytotoxicity against MDA-MB-231 breast cancer cells |
|---|---|
| Target Compound Data | IC50 = 0.95 ± 1.88 μM (for lead compound 12b derived from 6-ethyl-3-formylchromone) |
| Comparator Or Baseline | Standard chemotherapeutic controls (not specified in this study for direct comparison) |
| Quantified Difference | Not applicable for direct comparator; lead compound exhibited sub-micromolar potency |
| Conditions | MTT assay; MDA-MB-231 breast cancer cell line |
Why This Matters
This evidence demonstrates that 6-ethyl-3-formylchromone serves as an effective synthetic precursor for generating tubulin polymerization inhibitors with sub-micromolar potency, supporting its selection over non-ethylated or differently substituted 3-formylchromone building blocks in anticancer drug discovery campaigns.
- [1] Bathini, N. B.; Godugu, C.; Guggilapu, S. D.; et al. Novel chromenyl-based 2-iminothiazolidin-4-one derivatives as tubulin polymerization inhibitors: Design, synthesis, biological evaluation and molecular modelling studies. J. Mol. Struct. 2021, 1246, 131126. View Source
